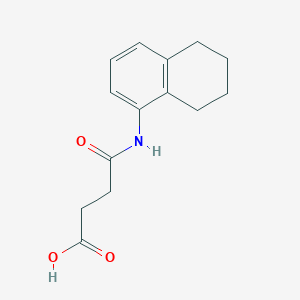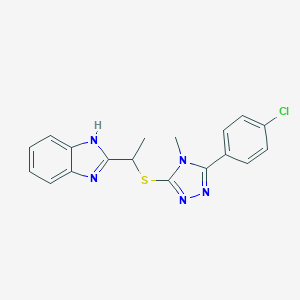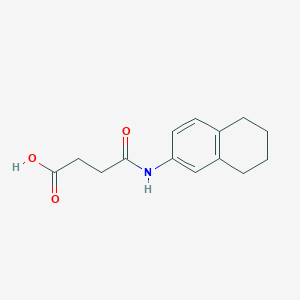![molecular formula C14H14Cl2N4O B270605 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide, also known as DCT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCT is a cyclopropanecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is an important regulator of the cell cycle. By inhibiting CDK4 activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide in scientific research is its well-established synthesis method and availability. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is its potential toxicity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can be toxic to certain cell types at high concentrations, indicating the need for careful dosing and monitoring in lab experiments.
Orientations Futures
There are several potential future directions for research involving 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. One area of interest is in the development of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide-based therapeutics for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide and its potential applications in various disease states. Additionally, research is needed to determine the optimal dosing and administration of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor activity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of cancer.
Propriétés
Nom du produit |
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C14H14Cl2N4O |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2,2-dichloro-1-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-13(7-14(13,15)16)12(21)18-10-5-3-4-9(6-10)11-19-17-8-20(11)2/h3-6,8H,7H2,1-2H3,(H,18,21) |
Clé InChI |
AKQHLEYFQXYIPK-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
SMILES canonique |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)
![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)

![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)
